Cas no 1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid)

3-{(tert-Butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluorophenyl moiety. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its Boc group, which offers stability under basic conditions and selective deprotection under acidic conditions. The 2,4,5-trifluorophenyl substituent enhances lipophilicity and may influence binding interactions in bioactive molecules. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for drug discovery and pharmaceutical research. The structural features of this compound make it suitable for applications requiring controlled reactivity and tailored physicochemical properties.
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid structure
1620129-74-9 structure
Product name:3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid
CAS No:1620129-74-9
MF:C15H18F3NO4
Molecular Weight:333.302935123444
MDL:MFCD26227283
CID:4611077
PubChem ID:21911205

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid
    • Boc-DL-beta-Homophe(2,4,5-DiF)-OH
    • β-?[[(1,?1-?dimethylethoxy)?carbonyl]?amino]?-?2,?4,?5-?trifluoro-Benzenebutanoic acid
    • Sitagliptin Impurity 61Q: What is Sitagliptin Impurity 61 Q: What is the CAS Number of Sitagliptin Impurity 61
    • 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyricAcid
    • 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid
    • MDL: MFCD26227283
    • インチ: 1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)
    • InChIKey: TUAXCHGULMWHIO-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(NC(OC(C)(C)C)=O)CC1=CC(F)=C(F)C=C1F

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
SY224968-1g
3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid
1620129-74-9 95%
1g
¥6750.00 2023-09-15
Enamine
EN300-1071260-0.1g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 95%
0.1g
$890.0 2023-10-28
Enamine
EN300-1071260-10g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 95%
10g
$8199.0 2023-10-28
Enamine
EN300-1071260-5g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 95%
5g
$4201.0 2023-10-28
eNovation Chemicals LLC
D777930-1g
3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid
1620129-74-9 95%
1g
$870 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1583949-1g
3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 98%
1g
¥954 2023-04-10
Enamine
EN300-1071260-0.5g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 95%
0.5g
$971.0 2023-10-28
Enamine
EN300-1071260-0.05g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 95%
0.05g
$850.0 2023-10-28
Enamine
EN300-1071260-1.0g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9
1g
$1012.0 2023-05-25
Enamine
EN300-1071260-2.5g
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
1620129-74-9 95%
2.5g
$2126.0 2023-10-28

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 関連文献

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acidに関する追加情報

Professional Introduction to 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS No. 1620129-74-9)

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by the CAS number 1620129-74-9, is characterized by its intricate molecular structure, which includes a protected amino group and a trifluorophenyl moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The trifluorophenyl substituent in the molecule imparts unique electronic and steric properties, which can influence the reactivity and binding affinity of the compound in biological systems. This feature has been extensively explored in recent years, as trifluorinated aromatic compounds are known to exhibit enhanced metabolic stability and improved pharmacokinetic profiles. The (tert-butoxy)carbonylamino group serves as an essential protecting group for the amino functionality, ensuring selective reactivity in multi-step synthetic routes. This protection-deprotection strategy is a cornerstone in modern drug discovery, allowing chemists to manipulate sensitive amine groups with high precision.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in addressing complex diseases. The 2,4,5-trifluorophenyl ring in 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid has been shown to enhance binding interactions with biological targets, leading to more potent and selective drug candidates. For instance, studies have demonstrated that trifluorinated analogs of existing drugs often exhibit improved efficacy and reduced side effects. The incorporation of such moieties into drug molecules has become a hallmark of innovative pharmaceutical design.

In the realm of synthetic organic chemistry, 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid serves as a versatile building block for constructing more complex scaffolds. The protected amino group can be selectively deprotected under mild conditions to yield a free amine, which can then be further functionalized through various coupling reactions. This flexibility makes it an indispensable reagent in the synthesis of peptidomimetics and other bioactive peptides. Additionally, the trifluorophenyl ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at specific positions within the molecule.

The compound's utility extends beyond its role as a synthetic intermediate; it has also been investigated for its potential biological activity. Preliminary studies suggest that derivatives of 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid may exhibit properties relevant to therapeutic applications. For example, modifications at the trifluorophenyl ring have been shown to modulate receptor binding affinities, making it a promising candidate for developing novel pharmacological agents. Furthermore, the butanoic acid backbone provides a hydrophobic anchor that can enhance membrane permeability and oral bioavailability.

The synthesis of 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid involves a series of well-established chemical transformations that highlight its synthetic accessibility. Key steps include the introduction of the trifluorophenyl group via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Subsequent protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) ensures stability during subsequent synthetic manipulations. The final deprotection step typically employs acidic or basic conditions to yield the free amino acid derivative.

The growing interest in fluorinated compounds underscores their significance in modern drug discovery. The CAS number 1620129-74-9 provides a unique identifier for this compound, facilitating its use in research and industrial applications. Researchers leveraging this molecule can benefit from its well-documented synthetic protocols and potential biological relevance. As computational methods continue to advance, virtual screening approaches are being employed to identify new derivatives with enhanced therapeutic profiles.

In conclusion, 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid represents a compelling example of how structural complexity can be harnessed to develop innovative pharmaceuticals. Its unique combination of functional groups and synthetic versatility makes it an invaluable asset in both academic research and industrial drug development pipelines. As our understanding of fluorinated chemistry evolves further, compounds like this are poised to play a pivotal role in addressing unmet medical needs.

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